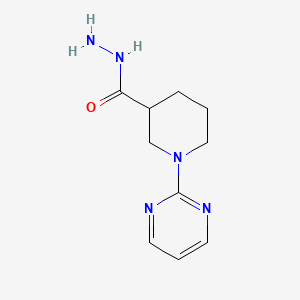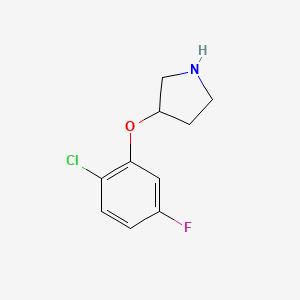
3-(2-Chloro-5-fluorophénoxy)pyrrolidine
Vue d'ensemble
Description
“3-(2-Chloro-5-fluorophenoxy)pyrrolidine” is a specialty product for proteomics research . It has a molecular formula of C10H11ClFNO and a molecular weight of 215.65 .
Molecular Structure Analysis
The molecular structure of “3-(2-Chloro-5-fluorophenoxy)pyrrolidine” consists of a pyrrolidine ring attached to a phenyl ring via an oxygen atom . The phenyl ring is substituted with chlorine and fluorine atoms .Relevant Papers A paper titled “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds” discusses the use of pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, in the development of bioactive compounds . The paper highlights the importance of the pyrrolidine ring in the design of new compounds with different biological profiles .
Applications De Recherche Scientifique
Recherche en protéomique
3-(2-Chloro-5-fluorophénoxy)pyrrolidine: est utilisé dans la recherche en protéomique en tant que produit spécialisé . La protéomique, l'étude à grande échelle des protéines, est cruciale pour comprendre les processus cellulaires. La structure unique du composé permet d'explorer les interactions et les fonctions des protéines, ce qui peut conduire à la découverte de nouveaux biomarqueurs de maladies et au développement de thérapies ciblées.
Découverte de médicaments
Le cycle pyrrolidine, un élément central de la This compound, est largement utilisé en chimie médicinale pour le traitement des maladies humaines . Son squelette saturé permet une exploration efficace de l'espace pharmacophore en raison de l'hybridation sp3, contribuant à la stéréochimie des molécules et augmentant la couverture tridimensionnelle par pseudorotation. Cela en fait un squelette précieux pour la conception de nouveaux composés biologiquement actifs.
Profilage de l'activité biologique
Les facteurs stériques du cycle pyrrolidine influencent l'activité biologique. This compound peut être utilisé pour étudier la relation structure-activité (SAR) des composés, aidant les chercheurs à comprendre comment différents stéréoisomères et orientations spatiales des substituants peuvent conduire à des profils biologiques variés des candidats médicaments .
Liaison protéique énantiosélective
En raison de la stéréogénicité des carbones du cycle pyrrolidine, This compound peut être utilisé pour étudier les différents modes de liaison aux protéines énantiosélectives. Ceci est important pour le développement de médicaments ayant des profils biologiques spécifiques, car l'orientation spatiale des substituants peut grandement affecter l'efficacité d'un médicament .
Maladies du système nerveux central
Des composés contenant le cycle pyrrolidine ont été rapportés comme ayant une sélectivité pour les cibles liées aux maladies du système nerveux central. This compound pourrait potentiellement être utilisé dans le développement de traitements pour des affections telles que la maladie d'Alzheimer, où une modulation de voies spécifiques est nécessaire .
Agents anti-inflammatoires et analgésiques
Le squelette pyrrolidine est également associé à des propriétés anti-inflammatoires et analgésiques. La recherche sur la This compound pourrait conduire à la découverte de nouveaux agents anti-inflammatoires et analgésiques, essentiels pour gérer la douleur et les états inflammatoires .
Mécanisme D'action
3-(2-Chloro-5-fluorophenoxy)pyrrolidinedine is believed to act as an inhibitor of protein kinases, enzymes that are involved in the regulation of cell growth and proliferation. Specifically, it is thought to inhibit the activity of the protein kinase C family, which is involved in the regulation of a wide range of cellular processes, including cell cycle progression, apoptosis, and gene expression.
Biochemical and Physiological Effects
3-(2-Chloro-5-fluorophenoxy)pyrrolidinedine has been shown to have a variety of biochemical and physiological effects. In cell culture studies, it has been shown to inhibit the growth of a variety of cancer cell lines, including breast and lung cancer cells. It has also been shown to inhibit the growth of a variety of bacteria and fungi, including E. coli and Candida albicans. In addition, it has been shown to reduce inflammation and to modulate the expression of a variety of genes involved in the regulation of cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(2-Chloro-5-fluorophenoxy)pyrrolidinedine in laboratory experiments is its wide range of applications. Due to its versatility, it can be used in a variety of experiments, from the synthesis of pharmaceuticals to the study of biochemical and physiological processes. However, it is important to note that 3-(2-Chloro-5-fluorophenoxy)pyrrolidinedine is a relatively unstable compound, and it is sensitive to light, heat, and air. As such, it should be stored in a cool, dark, and dry place and handled with care.
Orientations Futures
The potential future directions for 3-(2-Chloro-5-fluorophenoxy)pyrrolidinedine are numerous. One potential direction is the development of new materials, such as polyurethanes and polyamides. Another potential direction is the development of new pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. In addition, it could be used in the study of biochemical and physiological processes, such as the metabolism of fatty acids and the regulation of gene expression. Finally, it could be used in the development of new treatments for a variety of diseases, such as cancer and infectious diseases.
Propriétés
IUPAC Name |
3-(2-chloro-5-fluorophenoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c11-9-2-1-7(12)5-10(9)14-8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMIZKNHAYASTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=CC(=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




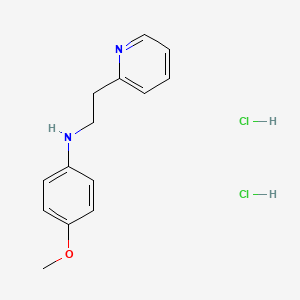
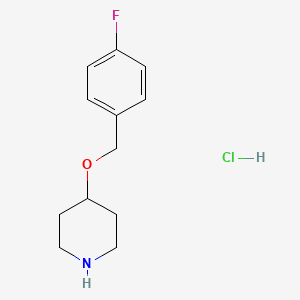
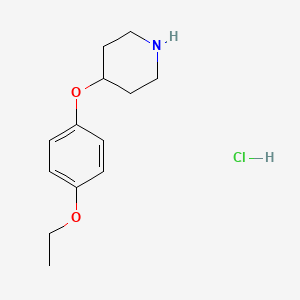
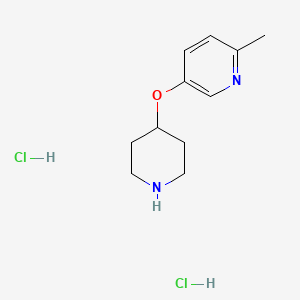

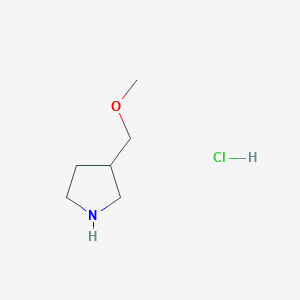
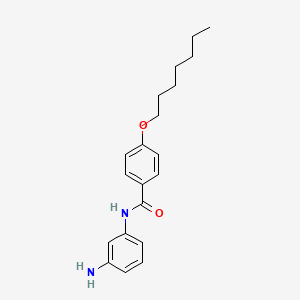
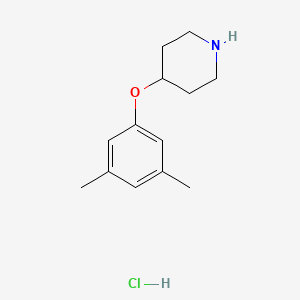
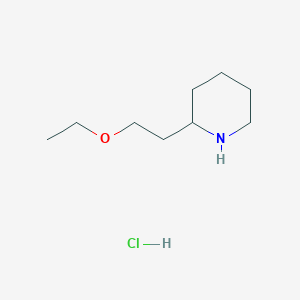

![2-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride](/img/structure/B1388732.png)
